Cas no 351329-64-1 (6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID)

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a brominated quinoline derivative featuring a methoxyphenyl substituent and a carboxylic acid functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for the synthesis of biologically active molecules. The quinoline core provides a rigid aromatic framework, while the bromo and methoxy groups offer sites for further functionalization. The carboxylic acid moiety enhances solubility and allows for conjugation or salt formation. Its structural features make it a versatile intermediate for the development of compounds with potential therapeutic applications, particularly in targeting enzyme inhibition or receptor modulation.
6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID structure
351329-64-1 structure
Product Name:6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID
CAS No:351329-64-1
MF:C17H12BrNO3
MW:358.18608379364
MDL:MFCD00845856
CID:853515
Update Time:2026-04-29

6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID
    • MDL: MFCD00845856
    • Inchi: InChI=1S/C17H12BrNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21)
    • InChI Key: OSGMFZLPSOECIH-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1)C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3

6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Pricemore >>

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6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:351329-64-1)6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID
Order Number:A822595
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):160.0
Email:sales@amadischem.com

Additional information on 6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID

6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS No. 351329-64-1)

The compound 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, identified by the CAS registry number 351329-64-1, is a structurally complex organic molecule with significant potential in various fields of research and application. This compound belongs to the quinoline derivative family, which has been extensively studied due to its unique chemical properties and biological activities. The molecule consists of a quinoline ring system substituted with a bromine atom at position 6, a methoxyphenyl group at position 2, and a carboxylic acid group at position 4. These substituents contribute to the compound's distinct chemical behavior and functional properties.

The synthesis of 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such complex molecules, leveraging techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the scalability of the synthesis but also reduce the environmental footprint associated with traditional chemical processes.

In terms of pharmacological activity, 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has shown promising results in preclinical studies, particularly in the context of anti-cancer drug development. The bromine substituent at position 6 plays a critical role in modulating the compound's electronic properties, which can influence its interaction with biological targets such as kinases or other enzymes involved in cancer progression. Additionally, the methoxyphenyl group at position 2 contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and reach intracellular targets.

The carboxylic acid group at position 4 provides an additional functional handle for further chemical modifications, such as the formation of amides or esters, which can be exploited to improve bioavailability or target specificity. Recent research has focused on optimizing these derivatives to achieve better pharmacokinetic profiles while maintaining or enhancing their therapeutic efficacy.

Beyond its pharmacological applications, 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has also garnered interest in materials science due to its potential as a building block for advanced materials. The quinoline core is known for its aromatic stability and conjugation properties, making it suitable for applications in organic electronics or as a precursor for functional polymers.

In conclusion, CAS No. 351329-64-1, representing the compound 6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, stands out as a versatile molecule with diverse applications across multiple scientific domains. Its unique structure and functional groups make it an attractive candidate for further research and development, particularly in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:351329-64-1)6-BROMO-2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID
A822595
Purity:99%
Quantity:1g
Price ($):160.0
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